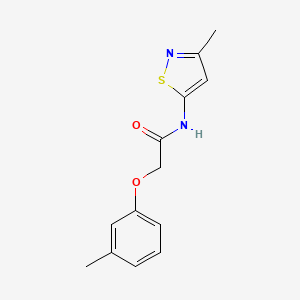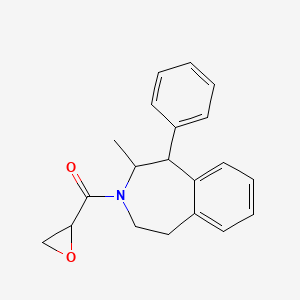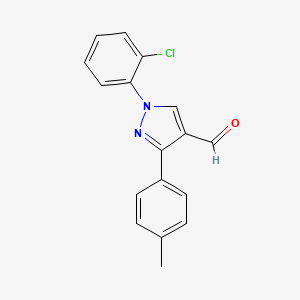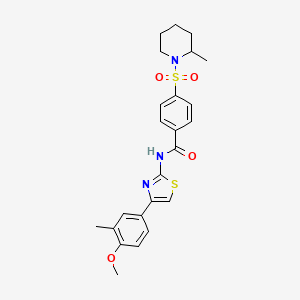
2,4-Dimethoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,4-Dimethoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” is a chemical compound with vast potential in scientific research. It has been identified as a novel inhibitor of Chikungunya Virus . It is also known by the name “tropisetron” and is used as a serotonin 5-HT3 receptor antagonist .
Synthesis Analysis
A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The synthesis process was optimized, and the resulting compound displayed moderate acetylcholinesterase inhibitory activities in vitro .Molecular Structure Analysis
The molecular structure of “2,4-Dimethoxy-6-(4-(phenylsulfonyl)piperazin-1-yl)pyrimidine” consists of a pyrimidine ring with two methoxy groups and a piperazine group attached to it .Chemical Reactions Analysis
The compound has been evaluated for its bioactivities by the Ellman’s method . The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Applications De Recherche Scientifique
- Application : Researchers have employed DMPP as a derivatization reagent for carboxyl groups on peptides. It enhances the detection and quantification of free fatty acids (FFAs) through liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization with trimethylsilyldiazomethane (TMSD). This method improves ionization efficiency, allowing for robust FFA profiling in biological samples .
- Application : DMPP-assisted LC/ESI-MS/MS can identify FFAs as potential biomarkers for various metabolic diseases, including diabetes mellitus. By analyzing FFAs in tissues and plasma, researchers can gain insights into lipid-related disorders and explore diagnostic markers .
Metabolite Profiling and Lipidomics
Biomarker Discovery
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit butyrylcholinesterase (buche) . BuChE is an enzyme that is involved in the breakdown of neurotransmitters in the body.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of buche . This inhibition could potentially slow down the breakdown of certain neurotransmitters, leading to an increase in their concentration in the body.
Biochemical Pathways
If it inhibits buche, it could potentially affect the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Pharmacokinetics
The compound’s ionization efficiency could potentially be improved by using certain derivatization methods , which could impact its bioavailability.
Result of Action
Related compounds have been reported to exhibit inhibitory activities against buche , which could potentially lead to an increase in the concentration of certain neurotransmitters in the body.
Action Environment
The ionization efficiency of similar compounds could potentially be improved under certain conditions , which could impact their action and efficacy.
Propriétés
IUPAC Name |
4-[4-(benzenesulfonyl)piperazin-1-yl]-2,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-23-15-12-14(17-16(18-15)24-2)19-8-10-20(11-9-19)25(21,22)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJNOQKFGJLMGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2360276.png)
![6-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B2360277.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)



![2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine](/img/structure/B2360288.png)


![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2360295.png)
![3-[(4-Methylphenyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2360296.png)
